

# A Technical Deep Dive into Early-Phase Clinical Trials of Milademetan Tosylate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Milademetan tosylate hydrate (also known as DS-3032b, RAIN-32) is an orally available, potent, and selective small-molecule inhibitor of the murine double minute 2 (MDM2) protein.[1] [2] By disrupting the interaction between MDM2 and the tumor suppressor protein p53, Milademetan aims to restore p53's transcriptional activity, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[2][3] This technical guide provides an in-depth overview of the early-phase clinical trials of Milademetan, focusing on quantitative data, experimental protocols, and the underlying signaling pathway.

### Mechanism of Action: The MDM2-p53 Axis

In normal cells, MDM2 acts as a key negative regulator of p53 by binding to it and promoting its degradation via the proteasome.[3][4] Many cancers exploit this mechanism by overexpressing MDM2, effectively neutralizing p53's tumor-suppressive functions even when the TP53 gene itself is not mutated.[4] Milademetan is designed to intervene in this process. By binding to MDM2, it prevents the MDM2-p53 interaction, leading to the stabilization and accumulation of p53.[1][4] This reactivation of p53 signaling can induce apoptosis and inhibit tumor growth in malignant cells that retain wild-type p53.[2]







Click to download full resolution via product page

Caption: Milademetan's mechanism of action, inhibiting MDM2 to restore p53 function.

## **Early-Phase Clinical Trial Summary**

Milademetan has been evaluated in several early-phase clinical trials to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors, lymphomas, and specifically, dedifferentiated liposarcoma (DDLPS), a tumor type often characterized by MDM2 amplification.[5][6]

### **Table 1: Key Phase I Clinical Trial Designs**



| Trial Identifier | Patient<br>Population                                 | Primary<br>Objectives                                                         | Dosing<br>Schedules<br>Investigated                                                                                          | Key Findings                                                                                                                                                                         |
|------------------|-------------------------------------------------------|-------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT01877382      | Advanced solid<br>tumors or<br>lymphomas              | Determine Recommended Phase II Dose (RP2D) and schedule, safety, tolerability | Extended/Continuous: Days 1-21 or 1-28 of a 28-day cycle.Intermittent: Days 1-7 or Days 1-3 & 15-17 of a 28-day cycle.[5][6] | An intermittent schedule (260 mg once daily on Days 1-3 and 15-17 of a 28-day cycle) was identified as the RP2D, mitigating hematologic toxicities while maintaining efficacy.[5][7] |
| JapicCTI-142693  | Japanese<br>patients with<br>advanced solid<br>tumors | Safety,<br>tolerability, MTD,<br>pharmacokinetic<br>s, RP2D                   | 60 mg, 90 mg, or<br>120 mg once<br>daily on Days 1-<br>21 of a 28-day<br>cycle.[2]                                           | The RP2D was determined to be 90 mg on a 21/28-day schedule. The plasma concentrations of milademetan increased in a dose-dependent manner.[2]                                       |

## Experimental Protocols Patient Selection Criteria (General)

Inclusion criteria for these early-phase trials typically included:

• Patients with advanced, metastatic, or unresectable solid tumors or lymphomas who have failed standard therapies.[2][6]



- Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[6]
- Adequate organ function, including bone marrow, renal, and hepatic function.[6]
- Confirmation of wild-type TP53 status was encouraged but not always mandatory for initial enrollment.[6]

#### Exclusion criteria often included:

- Prior treatment with an MDM2 inhibitor.
- Significant cardiovascular comorbidities.[8]
- Active brain metastases.

#### **Dose Escalation and MTD Determination**

A Bayesian logistic regression model was often used to guide dose escalation and determine the Maximum Tolerated Dose (MTD).[9] Dose-Limiting Toxicities (DLTs) were assessed, typically within the first cycle of treatment, to inform dose adjustments.[2]



Click to download full resolution via product page

Caption: A generalized workflow for early-phase Milademetan clinical trials.

#### **Efficacy and Safety Assessments**

• Efficacy: Tumor responses were typically evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[10] Key efficacy endpoints included Objective



Response Rate (ORR), Disease Control Rate (DCR), and Progression-Free Survival (PFS). [6][9]

 Safety: Adverse events were monitored continuously and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[2]

## **Quantitative Data from Early-Phase Trials**

**Table 2: Safety Profile - Common Treatment-Emergent** 

**Adverse Events (TEAEs)** 

| Adverse Event      | Frequency (All<br>Grades)   | Frequency (Grade 3/4)                            | Notes                                                                                                    |
|--------------------|-----------------------------|--------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| Nausea             | 72.2%[2]                    | -                                                | Primarily in the<br>Japanese Phase I<br>study.                                                           |
| Thrombocytopenia   | 61.1%[2]                    | 29.0% (across all<br>cohorts,<br>NCT01877382)[5] | A common on-target toxicity of MDM2 inhibitors. Intermittent dosing reduced Grade 3/4 rates to 15.0%.[5] |
| Decreased Appetite | 61.1%[2]                    | -                                                | -                                                                                                        |
| Anemia             | 50.0%[2]                    | 13.1% (across all<br>cohorts,<br>NCT01877382)[5] | Grade 3/4 anemia was 0% at the RP2D with the intermittent schedule.[5]                                   |
| Fatigue            | 50.0%[2]                    | -                                                | -                                                                                                        |
| Neutropenia        | 50.0% (WBC<br>decreased)[2] | 15.0% (across all<br>cohorts,<br>NCT01877382)[5] | Grade 3/4 neutropenia was 5.0% at the RP2D with the intermittent schedule.  [5]                          |



Table 3: Preliminary Efficacy Data (NCT01877382)

| Patient Cohort                       | Number of Patients<br>(N) | Disease Control<br>Rate (DCR)   | Median Progression-<br>Free Survival (PFS) |
|--------------------------------------|---------------------------|---------------------------------|--------------------------------------------|
| All Cohorts                          | 107                       | 45.8% (95% CI, 36.1 to 55.7)[5] | 4.0 months (95% CI,<br>3.4 to 5.7)[5]      |
| Dedifferentiated Liposarcoma (DDLPS) | 53                        | 58.5% (95% CI, 44.1 to 71.9)[9] | 7.2 months (95% CI, 3.8 to 10.1)[9]        |
| DDLPS (Intermittent Schedule)        | 23                        | 62.0% (95% CI, 35.4 to 84.8)[9] | 7.4 months (95% CI,<br>2.7 to 14.6)[6]     |

Table 4: Pharmacokinetic Parameters of Milademetan

| Parameter                                         | Value (at RP2D: 260 mg, intermittent schedule) | Trial       |
|---------------------------------------------------|------------------------------------------------|-------------|
| Median Time to Maximum Serum Concentration (Tmax) | 3.1 hours[6]                                   | NCT01877382 |
| Geometric Mean Maximum Serum Concentration (Cmax) | 1,503 ng/mL[6]                                 | NCT01877382 |
| Geometric Mean Area Under<br>the Curve (AUC0-24)  | 18,432 ng*h/mL[6]                              | NCT01877382 |
| Geometric Mean Apparent Total Clearance           | 15.6 L/h[6]                                    | NCT01877382 |
| Terminal Elimination Half-life                    | 10.0 hours[6]                                  | NCT01877382 |

#### **Conclusion and Future Directions**

Early-phase clinical trials of **Milademetan tosylate hydrate** have established a manageable safety profile and demonstrated promising signs of antitumor activity, particularly in patients with MDM2-amplified tumors like dedifferentiated liposarcoma.[6][9] The identification of an intermittent dosing schedule that mitigates the on-target hematologic toxicities, such as thrombocytopenia, has been a crucial development.[5][7][11] These foundational studies have paved the way for later-stage trials, including a Phase 3 study in DDLPS (MANTRA) and a



Phase 2 basket trial in various solid tumors (MANTRA-2), to further evaluate the efficacy of this targeted therapy.[11][12][13] Future research will likely focus on combination strategies and the identification of biomarkers to refine patient selection and enhance clinical outcomes.[12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. milademetan tosylate My Cancer Genome [mycancergenome.org]
- 2. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study PMC [pmc.ncbi.nlm.nih.gov]
- 3. Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 2 Basket Study of Milademetan in Advanced/Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- To cite this document: BenchChem. [A Technical Deep Dive into Early-Phase Clinical Trials of Milademetan Tosylate Hydrate]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b612073#early-phase-clinical-trials-of-milademetan-tosylate-hydrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com